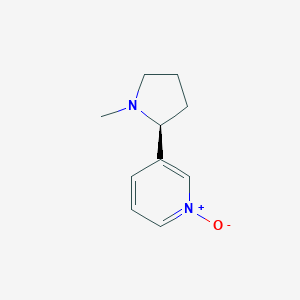

nicotine N-oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKVHQFWVYXIC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-55-5 | |

| Record name | Nicotine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nicotine N-Oxide: Structural Dynamics, Thermal Instability, and Analytical Protocols

Topic: Nicotine N-oxide Chemical Structure, Properties, and Analytical Challenges Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Toxicology Scientists

Executive Summary

Nicotine N-oxide (NNO) is a primary oxidative metabolite of nicotine, produced via the Flavin-containing Monooxygenase (FMO) pathway.[1] While it represents a minor urinary metabolite (4–7%) in humans, its significance in tobacco regulatory science has surged due to the rise of electronic nicotine delivery systems (ENDS). NNO is thermally unstable; upon heating or pyrolysis, it undergoes deoxygenation to revert to nicotine or rearranges into myosmine. This property creates a critical confounding variable in analytical chemistry: using gas chromatography (GC) to analyze NNO-containing samples will artificially inflate nicotine quantification. This guide delineates the stereochemistry, thermal degradation mechanisms, and validated LC-MS/MS protocols required for accurate study.

Part 1: Stereochemistry and Structural Dynamics

Nicotine (

Diastereomeric Forms

Because natural nicotine exists as the (S)-(-)-enantiomer, N-oxidation at the

-

(1'R, 2'S)-cis-nicotine-1'-N-oxide: The oxygen atom and the pyridine ring are on the same side of the pyrrolidine ring.

-

(1'S, 2'S)-trans-nicotine-1'-N-oxide: The oxygen atom and the pyridine ring are on opposite sides.

The trans isomer is thermodynamically more stable and is the predominant metabolite excreted in human urine. The cis isomer is often reduced back to nicotine more rapidly in biological systems.

NMR Characterization

Differentiation of these isomers is achieved via

-

Anisotropic Effect: In the cis isomer, the spatial proximity of the N-methyl group to the aromatic pyridine ring current results in distinct shielding effects compared to the trans isomer, allowing for integration-based quantification of isomeric ratios.

Visualization of Isomerism

The following diagram illustrates the stereochemical divergence from (S)-Nicotine.

Figure 1: Stereoselective oxidation pathways of (S)-Nicotine yielding cis and trans diastereomers.[4][5]

Part 2: Physicochemical Properties and Thermal Instability

NNO is a polar, non-volatile solid (Melting Point: ~170°C for crystalline forms). Its most critical property for researchers is its thermal instability .

The Pyrolytic Artifact (The "GC-MS Trap")

Unlike nicotine, NNO cannot be analyzed via Gas Chromatography (GC). At temperatures required for vaporization (>150°C), NNO undergoes pyrolytic degradation. This leads to two primary outcomes:

-

Deoxygenation: Reversion to Nicotine.

-

Rearrangement: Formation of Myosmine and Nicotyrine via ring opening or radical cleavage.

Implication: If a researcher analyzes an e-liquid containing oxidized nicotine (NNO) using GC-MS, the NNO will degrade into nicotine inside the injection port. This results in a false positive for higher nicotine concentration and a failure to detect the NNO impurity.

Degradation Pathways

The thermal breakdown involves complex radical mechanisms and potentially a Cope-like elimination followed by cyclization.

Figure 2: Thermal degradation products of NNO. Note the reversion to Nicotine, confounding quantitation.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 178.23 g/mol | +16 Da vs. Nicotine (162.23) |

| LogP | ~1.17 (Experimental) | Less lipophilic than nicotine; elutes earlier in Reverse Phase LC. |

| pKa | Lower than Nicotine | N-oxide formation reduces basicity of the pyrrolidine nitrogen. |

| Solubility | High (Water, MeOH) | Requires polar solvents for extraction. |

| Thermal Stability | Poor | DO NOT USE GC. Use LC-MS/MS. |

Part 3: Metabolic Pathways

Understanding the biological fate of NNO is crucial for interpreting biomarker data.

Flavin-Containing Monooxygenase (FMO)

While CYP2A6 is responsible for C-oxidation (forming Cotinine), FMO3 is the specific catalyst for N-oxidation.

-

Genetic Polymorphism: Individuals with FMO3 polymorphisms may exhibit altered NNO/Nicotine urinary ratios.

-

Site: Liver (primary), Lung (minor).

Retro-Reduction

NNO is not an endpoint metabolite.[1] It can be reduced back to nicotine, particularly by the gut microbiota under anaerobic conditions. This "recycling" can extend the pharmacokinetic half-life of nicotine.

Part 4: Validated Analytical Protocol (LC-MS/MS)

To avoid thermal degradation, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the mandatory standard.

Methodology

-

Ionization Source: ESI Positive Mode.

-

Source Temperature: Keep

(optimize to prevent in-source fragmentation). -

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to NNO's polarity, though C18 can be used with high aqueous content.

Step-by-Step Protocol

-

Sample Preparation (Urine/Plasma):

-

Aliquot

sample. -

Add Internal Standard (Nicotine-d4 or NNO-d3).

-

Protein Precipitation: Add

ice-cold Acetone or Acetonitrile. Vortex. -

Centrifuge at 10,000 x g for 10 mins.

-

Transfer supernatant to LC vial. Avoid evaporation to dryness if possible to prevent oxidation of native nicotine.

-

-

LC Conditions:

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3-4).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 5 minutes (HILIC mode).

-

-

MS/MS Transitions (MRM):

-

Precursor Ion: m/z 179.1

-

Quantifier Ion: m/z 117.1 (Pyridine ring fragment) or 130.1.

-

Qualifier Ion: m/z 132.1.

-

Analytical Workflow Diagram

Figure 3: Optimized LC-MS/MS workflow minimizing thermal stress on NNO.

References

-

Cashman, J. R., et al. (1992). Stereoselective N-oxidation of nicotine by human liver microsomes and cDNA-expressed flavin-containing monooxygenase 3. Chemical Research in Toxicology. Link

-

Benowitz, N. L., et al. (1994). Nicotine chemistry, metabolism, kinetics and biomarkers. Handb Exp Pharmacol. Link

-

Wada, E., et al. (1959). Chemistry of the N'-Oxides of Nicotine and Myosmine. Bulletin of the Agricultural Chemical Society of Japan. Link

-

McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. PLOS ONE / CDC Stacks. Link

-

Park, S. B., et al. (1993). Evaluation of nicotine N-oxide as a non-invasive marker for FMO3 activity in humans. British Journal of Clinical Pharmacology. Link

Sources

An In-depth Technical Guide to Flavin-Containing Monooxygenase 3 (FMO3) and Nicotine N-Oxide

A Senior Application Scientist's Synthesis of Mechanism, Methods, and Clinical Relevance

This guide provides a comprehensive technical overview of the flavin-containing monooxygenase 3 (FMO3) enzyme, with a specific focus on its role in the metabolic N-oxygenation of nicotine to nicotine N-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical mechanisms, offers detailed experimental protocols for studying this metabolic pathway, and explores the clinical and pharmacological implications of FMO3 activity and its genetic variants.

Introduction: FMO3 in the Landscape of Xenobiotic Metabolism

The flavin-containing monooxygenases (FMOs) are a critical family of NADPH-dependent enzymes responsible for the oxygenation of a wide array of soft nucleophilic heteroatom-containing compounds, including drugs, dietary substances, and other xenobiotics.[1][2] In humans, five functional FMO isoforms (FMO1-5) have been identified, each with distinct tissue expression and substrate specificities.[1]

FMO3 is the predominant isoform in the adult human liver and is a key player in Phase I drug metabolism.[2][3] It catalyzes the N-oxygenation of primary, secondary, and tertiary amines, as well as the S-oxygenation of sulfur-containing compounds.[2] A well-known endogenous function of FMO3 is the conversion of trimethylamine (TMA), a gut microbiota-derived metabolite, to trimethylamine N-oxide (TMAO).[2][4] Genetic deficiencies in FMO3 can lead to the clinical condition trimethylaminuria, or "fish odor syndrome," due to the accumulation of TMA.[2] Beyond its role in endogenous metabolism, FMO3 is integral to the processing of numerous xenobiotics, including the addictive alkaloid in tobacco, nicotine.[5][6]

The Biochemical Core: FMO3-Mediated N-Oxygenation of Nicotine

While the majority of nicotine (70-80%) is metabolized to cotinine by cytochrome P450 2A6 (CYP2A6), a smaller but significant portion undergoes N-oxygenation to form nicotine N-oxide, a reaction catalyzed primarily by FMO3.[7][8] This pathway, although accounting for only about 4-7% of systemic nicotine metabolism, is of considerable interest due to the expression of FMO3 in the brain and the influence of its genetic variants on smoking behavior and nicotine dependence.[7][9][10]

The Catalytic Cycle of FMO3

The catalytic activity of FMO3 is distinct from that of the cytochrome P450 system. The FMO catalytic cycle involves the following key steps:[2]

-

NADPH Binding and FAD Reduction: The cycle initiates with the binding of the NADPH cofactor to the enzyme, leading to the reduction of the flavin adenine dinucleotide (FAD) prosthetic group.

-

Oxygenation of FAD: The reduced FAD rapidly reacts with molecular oxygen to form a stable C(4a)-hydroperoxyflavin intermediate. This intermediate is a hallmark of the FMO catalytic cycle.

-

Nucleophilic Attack and Oxygen Transfer: The nucleophilic nitrogen atom of the nicotine substrate attacks the terminal oxygen of the hydroperoxyflavin intermediate. This results in the transfer of an oxygen atom to the nicotine molecule, forming nicotine N-oxide.

-

Product Release and Dehydration: The oxidized substrate, nicotine N-oxide, is released. The remaining C(4a)-hydroxyflavin is dehydrated to regenerate the oxidized FAD.

-

NADP+ Release: The final and rate-limiting step is the release of NADP+, making the enzyme available for another catalytic cycle.

Caption: The catalytic cycle of FMO3 in nicotine N-oxidation.

Pharmacological Significance of Nicotine N-Oxide

Nicotine N-oxide is a stable metabolite that is not extensively further metabolized, except for a potential reduction back to nicotine, which could lead to nicotine recycling in the body.[9][11] While initially considered a minor pathway, the role of FMO3-mediated nicotine metabolism in the brain has gained attention.[7][10] Unlike CYP2A6, FMO3 is expressed in the human brain, suggesting that local nicotine clearance in the central nervous system may be significantly influenced by FMO3 activity.[7] This has led to the hypothesis that variations in brain FMO3 activity could impact nicotine dependence.[7][12]

Genetic Polymorphisms of FMO3 and Their Impact

The FMO3 gene is highly polymorphic, with several common single nucleotide polymorphisms (SNPs) that can alter enzyme activity and expression.[1][7] These genetic variations are a significant source of inter-individual differences in the metabolism of FMO3 substrates, including nicotine.

Key Functional Polymorphisms

Some of the most studied FMO3 polymorphisms with functional consequences for nicotine metabolism include:

-

rs2266780 (E308G): This polymorphism is strongly associated with aberrant FMO3 mRNA splicing in both the liver and brain, leading to a significant reduction in FMO3 function.[7][10] Studies have shown that individuals carrying the G allele have reduced in vivo nicotine N-oxidation.[7][10]

-

rs2266782 (E158K): This variant has also been linked to altered FMO3 activity, often in conjunction with other polymorphisms.[13]

-

Other Variants: Several other nonsynonymous variants, such as N61S, D132H, and V257M, have been shown to decrease the N-oxidation activity of FMO3 towards nicotine in vitro.[13]

Clinical Implications of FMO3 Genotype

Genetic variations in FMO3 have been linked to smoking behaviors.[12] For instance, smokers with genetic variants that increase FMO3 production and nicotine metabolism in the brain are more likely to exhibit signs of nicotine dependence, such as smoking immediately after waking.[12] Conversely, the reduced-function E308G variant (rs2266780) has been associated with reduced nicotine dependence.[7][10] This suggests that FMO3-mediated nicotine metabolism, particularly in the brain, could be a novel target for developing smoking cessation therapies.[7][12]

Table 1: Allele Frequencies of Common FMO3 Polymorphisms in a Korean Population

| SNP | Allele Change | dbSNP ID | Allele Frequency (%) |

| c.855C>T | N285N | rs909530 | 44.7 |

| c.441C>T | S147S | rs1800822 | 23.4 |

| c.923A>G | E308G | rs2266780 | 23.0 |

| c.472G>A | E158K | rs2266782 | 27.1 |

| Data sourced from a study on a Korean population.[14] |

Experimental Protocols for Studying FMO3-Mediated Nicotine N-Oxidation

Accurate and reproducible methods are essential for characterizing the role of FMO3 in nicotine metabolism. This section provides detailed protocols for the expression and purification of recombinant FMO3, in vitro activity assays, and the analytical quantification of nicotine and nicotine N-oxide.

Expression and Purification of Recombinant Human FMO3

The use of recombinant enzymes allows for the detailed study of a specific isoform's activity without interference from other metabolic enzymes.

Caption: Workflow for recombinant FMO3 expression and purification.

Step-by-Step Methodology:

-

Cloning: The full-length cDNA of human FMO3 is cloned into a suitable expression vector (e.g., pcDNA3.1/V5-His-TOPO) that may contain an affinity tag (e.g., V5, His, DDK) for purification.[15][16] Site-directed mutagenesis can be used to introduce specific polymorphisms.

-

Expression Host: Transfect the expression vector into a suitable host system. Human embryonic kidney (HEK293) cells are commonly used for expressing human FMOs.[16]

-

Cell Culture and Transfection: Culture the HEK293 cells under standard conditions. Transfect the cells with the FMO3 expression vector using a suitable method (e.g., lipofection).

-

Induction and Harvesting: Allow for protein expression over a defined period (e.g., 48-72 hours). Harvest the cells by centrifugation.

-

Microsome Preparation (for membrane-bound FMO3):

-

Resuspend the cell pellet in a homogenization buffer.

-

Lyse the cells using a Dounce homogenizer or sonication.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum where FMO3 is located.[3]

-

-

Purification (for tagged proteins):

-

Solubilize the microsomal fraction or total cell lysate.

-

Use affinity chromatography corresponding to the protein tag (e.g., anti-DDK affinity column) to capture the recombinant FMO3.[15]

-

Wash the column to remove non-specifically bound proteins.

-

Elute the purified FMO3.

-

-

Analysis and Quantification:

In Vitro FMO3 Activity Assay for Nicotine N-Oxidation

This assay measures the rate of nicotine N-oxide formation by either recombinant FMO3 or human liver microsomes.

Materials:

-

Nicotine solution (substrate).

-

Potassium phosphate buffer (pH 7.4).[17]

-

Termination solution (e.g., ice-cold organic solvent like ethyl acetate or acetonitrile).[5][10]

-

Internal standard for LC-MS/MS analysis.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the potassium phosphate buffer, the microsomal or recombinant FMO3 protein, and the nicotine substrate at various concentrations. Pre-incubate the mixture at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the NADPH regenerating system or a solution of NADPH.[5]

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 0-60 minutes). The incubation time should be within the linear range of product formation.[5][17]

-

Termination of Reaction: Stop the reaction by adding an ice-cold termination solution.[5] This also serves to precipitate the protein.

-

Sample Processing:

-

Analysis: Quantify the amount of nicotine N-oxide formed using a validated LC-MS/MS method (see section 4.3).

Table 2: Kinetic Parameters of Nicotine N-Oxidation by Human FMO Isoforms

| Enzyme | Km (mM) | Vmax (nmol/min/mg) | Vmax/Km (nL/min/mg) |

| FMO1 | 0.75 | 12 | 16 |

| FMO3 | 0.70 | 11.2 | 16 |

| FMO2 (full-length) | 0.89 | 1.6 | 1.8 |

| FMO4 | >5.0 | N/A | Low |

| FMO5 | >5.0 | N/A | Low |

| Data adapted from Gao et al., 2015.[16][18] |

LC-MS/MS Quantification of Nicotine and Nicotine N-Oxide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of nicotine and its metabolites in biological matrices.

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): A common method for urine and plasma samples. The sample is alkalinized, and the analytes are extracted into an organic solvent (e.g., a mixture of methylene chloride and diethyl ether).[1] The organic layer is then evaporated and the residue is reconstituted.[1]

-

Protein Precipitation: A simpler method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[19] The supernatant is then analyzed.

-

Solid-Phase Extraction (SPE): A more rigorous cleanup method that can provide cleaner extracts.[9]

LC-MS/MS Parameters (Example):

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.[19]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for nicotine, nicotine N-oxide, and their corresponding stable isotope-labeled internal standards are monitored.

-

Table 3: Example MRM Transitions for Nicotine and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicotine | 163.3 | 130 |

| Cotinine | 177.3 | 80 |

| Nicotine N-Oxide | 179.1 | 162.1 |

| Nicotine-d4 (IS) | 167.3 | 134 |

| Example transitions, which should be optimized for the specific instrument used.[19] |

FMO3 Inhibitors and Inducers: Considerations for Experimental Design

While FMOs are generally considered less inducible and inhibitable than cytochrome P450 enzymes, certain compounds can modulate FMO3 activity.[2]

-

Inhibitors: Some dietary compounds, such as indole-3-carbinol and its condensation products found in cruciferous vegetables, have been shown to inhibit FMO3.[20] Methimazole is a classic FMO inhibitor.

-

Inducers: The regulation of FMO3 expression is complex and not fully understood. Some studies have shown induction by certain xenobiotics like 3-methylcholanthrene, while others have found a lack of induction by typical Nrf2 or AhR activators.[21]

Understanding the potential for inhibition or induction of FMO3 is crucial when designing in vivo studies or interpreting data from complex biological systems.

Conclusion and Future Directions

FMO3-mediated N-oxygenation of nicotine is a fascinating and clinically relevant metabolic pathway. While it represents a minor route of systemic nicotine clearance, its activity in the brain and the functional consequences of common genetic polymorphisms highlight its potential importance in nicotine dependence and smoking cessation. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricacies of FMO3 function.

Future research should continue to explore the precise role of FMO3 in the brain and its contribution to the neuropharmacology of nicotine. A deeper understanding of the regulation of FMO3 expression and activity could pave the way for novel therapeutic strategies targeting this enzyme to aid in smoking cessation and reduce the global burden of tobacco-related diseases.

References

-

Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain. (2017). University of Wisconsin School of Medicine and Public Health. [Link]

-

FMO3 gene: MedlinePlus Genetics. (2021). MedlinePlus. [Link]

-

Rapid detection of FMO3 single nucleotide polymorphisms using a pyrosequencing method. (2021). Spandidos Publications. [Link]

- Hisamuddin, I. M., & Yang, V. W. (2007). Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives. Pharmacogenomics, 8(6), 635–643.

-

FMO3 (NM_006894) Human Recombinant Protein. OriGene Technologies. [Link]

-

nicotine-1'-N-oxide (PAMDB120186). P. aeruginosa Metabolome Database. [Link]

- Gao, C., et al. (2015). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1226-1233.

- Bloom, A. J., et al. (2017). Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain. The Pharmacogenomics Journal, 17(5), 455-462.

- Bloom, J., et al. (2013). Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. PLoS One, 8(9), e73642.

- Kim, H. J., et al. (2021). Rapid detection of FMO3 single nucleotide polymorphisms using a pyrosequencing method. Oncology Letters, 22(6), 1-8.

- Bloom, A. J., et al. (2017). Nicotine dependence is associated with functional variation in FMO3, an enzyme that metabolizes nicotine in the brain. The Pharmacogenomics Journal, 17(5), 455–462.

-

Flavin-containing monooxygenase 3. Wikipedia. [Link]

-

FMO3 gene. MedlinePlus. [Link]

- Gao, C., et al. (2015). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1226-1233.

- Gao, C., et al. (2015). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1226-1233.

- Duan, M. J., et al. (1991). Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits. Drug Metabolism and Disposition, 19(3), 667-672.

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64.

-

Catalytic cycle of flavin-containing monooxygenases. ResearchGate. [Link]

- Celius, T., et al. (2010). Flavin-containing monooxygenase-3: induction by 3-methylcholanthrene and complex regulation by xenobiotic chemicals in hepatoma cells and mouse liver. Drug Metabolism and Disposition, 38(2), 304-311.

- Krueger, S. K., & Williams, D. E. (2005). Drug Discovery and Development of Novel Therapeutics for Inhibiting TMAO in Models of Atherosclerosis and Diabetes. Frontiers in Physiology, 6, 338.

- McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine. PLoS ONE, 9(7), e101816.

-

FMO3 flavin containing dimethylaniline monoxygenase 3 [ (human)]. NCBI. [Link]

-

The role of FMO3 in metabolic diseases. TMR Publishing Group. [Link]

-

Minor allele frequencies (%) of FMO3 SNPs from the present study and... ResearchGate. [Link]

-

The role of FMO3 in metabolic diseases. ResearchGate. [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

Flavin-containing monooxygenase. Wikipedia. [Link]

Sources

- 1. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 2. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. scispace.com [scispace.com]

- 5. oyc.co.jp [oyc.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. immunomart.com [immunomart.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid detection of FMO3 single nucleotide polymorphisms using a pyrosequencing method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. origene.com [origene.com]

- 16. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. criver.com [criver.com]

- 20. Frontiers | Drug Discovery and Development of Novel Therapeutics for Inhibiting TMAO in Models of Atherosclerosis and Diabetes [frontiersin.org]

- 21. Flavin-containing monooxygenase-3: induction by 3-methylcholanthrene and complex regulation by xenobiotic chemicals in hepatoma cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vivo Formation and Bioanalysis of Nicotine N-oxide

This technical guide details the in vivo formation, metabolic fate, and bioanalytical quantification of Nicotine N-oxide (NNO), a primary metabolite of nicotine. It is designed for researchers in pharmacology and toxicology, focusing on the specific enzymatic drivers (FMO3), stereochemical nuances, and validated LC-MS/MS protocols.

Executive Summary

Nicotine N-oxide (NNO) represents a minor but mechanistically significant metabolic pathway of nicotine. Unlike the dominant CYP2A6-mediated oxidation to cotinine, NNO formation is catalyzed primarily by Flavin-containing Monooxygenase 3 (FMO3) . This pathway is non-inducible by smoking but is subject to genetic polymorphisms (e.g., FMO3 variants) and sexual dimorphism.

Crucially, NNO formation is reversible. The metabolite undergoes retro-reduction back to nicotine in the lower gastrointestinal tract via gut microbiota, creating a recycling loop that can extend the terminal half-life of nicotine. This guide provides the mechanistic basis and a self-validating LC-MS/MS protocol for the detection and quantification of NNO in biological matrices.

Mechanistic Pathways

Enzymatic Formation (FMO3)

While Cytochrome P450 2A6 (CYP2A6) accounts for ~70-80% of nicotine metabolism (C-oxidation), FMO3 is responsible for the N-oxidation of the pyrrolidine ring.

-

Enzyme: Flavin-containing Monooxygenase 3 (FMO3).[1]

-

Reaction: Oxygenation of the tertiary nitrogen on the pyrrolidine ring.

-

Genetics: FMO3 polymorphisms (e.g., E158K, E308G) can alter catalytic efficiency (

), serving as a potential biomarker for FMO3 phenotype.

Stereochemistry: The Human Distinction

Nicotine possesses a chiral center at the 2'-position of the pyrrolidine ring. The natural isomer is (S)-(-)-nicotine. N-oxidation introduces a new center of chirality at the nitrogen.

-

Rodents: Produce both cis-1'-(R)-2'-(S) and trans-1'-(S)-2'-(S) isomers.

-

Humans: The pathway is highly stereoselective. Humans excrete almost exclusively the (1'S, 2'S)-trans-nicotine N-oxide .

-

Note: The "trans" designation refers to the relationship between the oxygen atom and the pyridine ring relative to the pyrrolidine ring.

-

Retro-Reduction and Enterohepatic Recycling

NNO is a polar metabolite excreted in urine. However, if excreted via bile or ingested orally, it reaches the large intestine.

-

Mechanism: Anaerobic gut bacteria reduce the N-oxide bond, converting NNO back to the parent drug, nicotine.

-

Key Species: Bacteroides xylanisolvens and other commensal anaerobes possess nitro- and N-oxide reductases.

-

Impact: This "retro-reduction" enables re-absorption of nicotine, potentially affecting pharmacokinetic modeling of clearance.

Pathway Visualization

The following diagram illustrates the bidirectional relationship between Nicotine and NNO.

Caption: Bidirectional metabolism of Nicotine. Blue arrow indicates hepatic oxidation via FMO3; Red arrow indicates bacterial reduction in the gut.

Experimental Protocol: Bioanalysis via LC-MS/MS

Method Principle

Quantification of NNO requires separation from the parent nicotine and the isobaric interference of other metabolites. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) is the gold standard.

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses LLE to ensure clean extraction of polar N-oxides while minimizing matrix effects.

Reagents:

-

Internal Standard (IS): Nicotine-d4 or Cotinine-d3.

-

Extraction Solvent: Dichloromethane (DCM) : Diethyl Ether (1:1 v/v).

-

Alkalizing Agent: 5N NaOH.[2]

Workflow Steps:

-

Aliquot: Transfer 200 µL of plasma/urine into a glass tube.

-

Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).

-

Alkalize: Add 50 µL of 5N NaOH (pH > 10 is critical to keep nicotine uncharged, though NNO remains polar).

-

Extract: Add 2.0 mL of DCM:Ether (1:1). Vortex vigorously for 5 minutes.

-

Centrifuge: 3000 x g for 10 minutes at 4°C.

-

Evaporate: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under nitrogen at 35°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase A.

LC-MS/MS Parameters

Chromatography:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Biphenyl column.

-

Rationale: NNO is highly polar and elutes early on C18; HILIC provides better retention and separation from nicotine.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 95% B to 50% B over 5 minutes.

Mass Spectrometry (MRM Transitions): Use Positive Electrospray Ionization (ESI+).

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Nicotine | 163.2 | 130.1 | 117.1 | 25 |

| Nicotine N-oxide | 179.2 | 130.1 | 117.1 | 28 |

| Cotinine | 177.2 | 80.1 | 98.1 | 25 |

Note on NNO Transitions: The transition

Workflow Diagram

Caption: Optimized bioanalytical workflow for the extraction and quantification of Nicotine N-oxide.

Data Interpretation & Validation

Quantitative Analysis[5][6]

-

Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL (

). -

Matrix Effect: NNO is susceptible to ion suppression in urine. Use deuterated internal standards or matrix-matched calibration curves to compensate.

Species Differences

When translating preclinical data to human applications, account for the stereochemical divergence:

-

Rat Studies: Expect a mix of cis and trans NNO. The cis isomer may have different clearance rates.

-

Human Studies: Quantify trans-NNO. The presence of cis-NNO in human samples often indicates sample degradation or artifactual formation during storage.

Stability Warning

NNO is thermally unstable and can reduce back to nicotine if samples are heated excessively during evaporation. Do not exceed 40°C during the drying step.

References

-

Nicotine-N'-oxidation by flavin monooxygenase enzymes. Source: National Institutes of Health (PMC). URL:[Link]

-

Stereoselectivity in the N'-oxidation of nicotine isomers by flavin-containing monooxygenase. Source: Clinical Pharmacogenomics. URL:[Link]

-

Gut bacteria alleviate smoking-related NASH by degrading gut nicotine. Source:[5] Nature (via PMC). URL:[Link]

-

Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites. Source: PLoS One (via PMC). URL:[Link]

-

Characterisation of nicotine and related compounds using electrospray ionisation mass spectrometry. Source: Rapid Communications in Mass Spectrometry (PubMed). URL:[Link]

Sources

- 1. qpmf.rx.umaryland.edu [qpmf.rx.umaryland.edu]

- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

discovery and history of nicotine N-oxide as a metabolite

An In-depth Technical Guide to the Discovery and History of Nicotine N-Oxide as a Metabolite

Introduction: Beyond the Primary Pathway

Nicotine, the principal psychoactive alkaloid in tobacco, has been the subject of intense scientific scrutiny for over a century.[1][2] While its isolation dates back to 1828, a deep understanding of its metabolic fate is a more recent endeavor.[1][3] The primary metabolic route, accounting for 70-80% of nicotine's conversion in humans, is the C-oxidation pathway mediated by the cytochrome P450 enzyme CYP2A6 to form cotinine.[4] However, the metabolic story of nicotine is not a monolith. A significant, albeit lesser-known, pathway is N-oxidation, leading to the formation of nicotine N-oxides. These metabolites, once considered minor players, have garnered significant interest for their unique chemical properties, distinct enzymatic origins, and their increased importance in individuals with compromised CYP2A6 activity.[5] This guide provides a comprehensive exploration of the discovery and history of nicotine N-oxide, from its first chemical synthesis to its characterization as a key product of human metabolism.

The Dawn of Discovery: Chemical Synthesis and Early Characterization

The journey into the world of nicotine N-oxides began not in a biological context, but on a chemist's bench. The first synthesis of nicotine N'-oxide was achieved in 1891, through the straightforward oxidation of nicotine with aqueous hydrogen peroxide.[6][7] This early work laid the chemical foundation, establishing that the nitrogen atoms within the nicotine structure were susceptible to oxidation.

Subsequent research revealed a greater complexity than initially understood. It was established that N-oxidation could occur at two different nitrogen atoms in the nicotine molecule:

-

Nicotine 1-N-oxide: Oxidation of the nitrogen within the pyridine ring.

-

Nicotine 1'-N-oxide: Oxidation of the nitrogen within the more basic pyrrolidine ring.

Furthermore, the chiral nature of nicotine and the geometry of the pyrrolidine ring meant that nicotine 1'-N-oxide could exist as two distinct diastereomers: cis and trans.[6][7] These early chemical studies, focused on synthesis and structural elucidation, were pivotal. They provided the pure compounds necessary for later researchers to identify and quantify these substances in biological systems.

Foundational Experimental Protocol: Synthesis of Nicotine 1'-N-oxide (Circa 1891)

This protocol is based on the historical method of oxidizing nicotine with hydrogen peroxide, a cornerstone experiment that enabled the initial characterization of nicotine N-oxides.[6][7]

Objective: To synthesize a mixture of cis- and trans-nicotine 1'-N-oxides through chemical oxidation.

Materials:

-

(S)-Nicotine (99% purity)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Deionized water

-

Reaction vessel (glass flask)

-

Stirring apparatus

-

Temperature control system (water bath)

-

Extraction funnel

-

Organic solvent (e.g., chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve a known quantity of (S)-nicotine in deionized water within the reaction flask.

-

Initiation of Oxidation: While stirring the nicotine solution, slowly add a stoichiometric excess of 30% hydrogen peroxide. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained at a moderately elevated temperature (e.g., 60-70°C) to facilitate the reaction without excessive degradation.

-

Reaction Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC) by observing the disappearance of the nicotine spot and the appearance of new, more polar spots corresponding to the N-oxides.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. The excess hydrogen peroxide can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

-

Isolation: The aqueous solution is then made basic (pH > 9) and extracted multiple times with an organic solvent such as chloroform to separate the N-oxides from the aqueous phase.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude nicotine N'-oxide product, typically as a mixture of cis and trans isomers.

-

Purification (Optional): The isomeric mixture can be further purified and the isomers separated using column chromatography. A purified crystalline form of trans-nicotine-N'-oxide exhibits a melting point of 170-171°C.[8]

Causality and Self-Validation: The success of this synthesis is validated by comparing the physicochemical properties (e.g., melting point, spectroscopic data) of the product with established values. The choice of hydrogen peroxide is based on its effectiveness as an oxidizing agent for tertiary amines. The basic workup is critical because the N-oxides, like nicotine, are basic and more soluble in organic solvents in their free-base form.

Unraveling the Biological Pathway: From Xenobiotic to Metabolite

While chemists could create nicotine N-oxides in a flask, the question remained: does the body do the same? The answer emerged with the advancement of analytical techniques capable of detecting minute quantities of drug metabolites in biological fluids.[9] It was confirmed that nicotine N-oxide is indeed a human metabolite of nicotine.[4][10]

The enzymatic basis for this transformation was a key area of investigation. It was discovered that N-oxidation is not primarily handled by the well-known cytochrome P450 system responsible for cotinine formation. Instead, this metabolic route is catalyzed by the flavin-containing monooxygenase (FMO) family of enzymes, particularly FMO3 , which is highly expressed in the human liver.[4][10][11]

This discovery was significant for several reasons:

-

It established a distinct metabolic pathway for nicotine: This diversified the understanding of how the body processes and eliminates the alkaloid.

-

It highlighted the role of FMO enzymes in drug metabolism: While P450s often take the spotlight, this demonstrated the critical contribution of FMOs to the biotransformation of common xenobiotics.[12]

-

It provided a mechanistic explanation for variability in nicotine metabolism: The efficiency of the FMO pathway relative to the CYP2A6 pathway could now be studied to understand individual differences in nicotine clearance and exposure.

Interplay with the CYP2A6 Pathway

Under normal circumstances, N-oxidation accounts for approximately 4-7% of nicotine metabolism.[4][5][10] However, its contribution becomes dramatically more important in individuals with slow or deficient CYP2A6 activity. Genetic polymorphisms in the CYP2A6 gene are common and can lead to significantly reduced enzyme function. In these "slow metabolizers," the primary C-oxidation pathway is bottlenecked. As a result, more nicotine is shunted to the FMO3-mediated N-oxidation pathway. In subjects with impaired CYP2A6 function, urinary levels of nicotine N-oxide can increase to as much as 31% of total nicotine metabolites.[5] This inverse correlation is a classic example of metabolic pathway compensation.

Caption: Metabolic fate of nicotine, highlighting the major CYP2A6-mediated pathway to cotinine and the FMO3-mediated N-oxidation pathway.

Stereoselectivity and Its Significance

A fascinating aspect of the biological N-oxidation of nicotine is its high degree of stereoselectivity. While chemical synthesis produces a mixture of cis and trans isomers, the human FMO3 enzyme almost exclusively produces the trans-(1'S, 2'S)-nicotine 1'-N-oxide isomer.[10][13] This selectivity is a hallmark of enzyme-catalyzed reactions, where the specific three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the outcome of the reaction.

The stereoisomers are not just chemically distinct; they have different properties. For instance, studies related to the addition of nicotine N-oxide to tobacco products found that the cis-isomer caused a significant deterioration in the taste of the smoke, a discovery that led to patents for processes that enrich the trans-isomer for this application.[7]

Analytical Methodologies: Tracking the Metabolite

The history of nicotine N-oxide is inextricably linked to the evolution of analytical chemistry. Early studies relied on classical techniques, but the need to detect low concentrations in complex biological matrices like urine and plasma drove innovation.

| Methodology | Principle | Advantages | Limitations | Typical Application |

| Polarography | Electrochemical reduction of the N-oxide functional group.[14] | Good for quantification in simpler matrices. | Lacks specificity; susceptible to interference. | Early quantitative studies. |

| Gas Chromatography (GC) | Separation of volatile compounds. N-oxides are often thermally converted to a more stable derivative for analysis.[15] | High resolution and sensitivity, especially with nitrogen-phosphorus detectors (NPD).[16] | Requires derivatization or thermal conversion, which can introduce variability. | Quantification in urine and air samples. |

| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid phase, often coupled with UV or mass spectrometry detection.[17] | High versatility; can analyze the native compound without derivatization. | Sensitivity can be lower than GC-NPD without MS. | Routine analysis of biological fluids.[17] |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio, often coupled with GC or LC (LC-MS).[9] | Unparalleled specificity and sensitivity; provides structural confirmation. | High instrument cost and complexity. | Definitive identification and quantification in pharmacokinetic studies. |

Modern Analytical Workflow: LC-MS for N-Oxide Quantification

The current gold standard for the analysis of nicotine metabolites is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Caption: A typical workflow for the quantification of nicotine N-oxide in biological samples using LC-MS/MS.

Pharmacokinetic Profile and Biological Fate

Once formed, nicotine 1'-N-oxide has its own pharmacokinetic profile. Studies in rabbits showed it has a relatively short half-life of about 42 minutes.[18] An intriguing aspect of its biological fate is its potential for reduction back to nicotine. This "futile cycling" can occur presystemically in the gut, likely mediated by intestinal microflora, or to a lesser extent, systemically.[10][18] This reduction means that nicotine N-oxide can act as a temporary reservoir, potentially prolonging the presence of the parent nicotine molecule in the body.[4][10]

Conclusion

The story of nicotine N-oxide is a compelling case study in the evolution of pharmacology and drug metabolism research. What began as a product of simple chemical oxidation in the 19th century is now understood as a key metabolite formed by a distinct and highly stereoselective enzymatic pathway. The study of nicotine N-oxide has deepened our understanding of the FMO enzyme system, provided crucial insights into individual variability in nicotine metabolism, and pushed the development of sensitive bioanalytical techniques. For researchers in drug development, its history underscores the importance of investigating all metabolic pathways, not just the most dominant ones, to build a complete picture of a compound's disposition and effect.

References

-

Wikipedia. Nicotine. [Link]

- Google Patents. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it.

-

PMC - PubMed Central. Nicotine: From Discovery to Biological Effects. [Link]

-

Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. [Link]

-

PubMed. Pharmacokinetics and metabolism of nicotine. [Link]

-

PMC - NIH. Nicotine-N'-oxidation by flavin monooxygenase enzymes. [Link]

-

PMC - PubMed Central. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. [Link]

-

P. aeruginosa Metabolome Database. nicotine-1'-N-oxide (PAMDB120186). [Link]

-

J-STAGE. Chemistry of the N′-Oxides of Nicotine and Myosmine. [Link]

-

ACS Publications. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. [Link]

-

DFG. 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds Stephen S. Hecht, Irina Stepanov, and Mingyao Wang Masonic C. [Link]

-

PubMed. Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits. [Link]

-

PMC. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. [Link]

-

ResearchGate. SYNTHESIS AND BIOLOGICAL EFFECTIVENESS OF TWO NEW NICOTINE DERIVATIVES OF (S)-NICOTINE-N-OXIDE. [Link]

-

ClinPGx. Nicotine Pathway, Pharmacokinetics. [Link]

-

ResearchGate. (PDF) SPECTROPHOTOMETRIC DETERMINATION OF NICOTINE IN CIGARETTE TOBACCO AND BIOLOGICAL SAMPLES OF SMOKERS. [Link]

-

CDC. NICOTINE 2551. [Link]

-

PMC - PubMed Central - NIH. Efficient Method of (S)-Nicotine Synthesis. [Link]

-

ACS Publications. ACS Omega Vol. 11 No. 3. [Link]

-

Analytical Chemistry Аналітична хімія. 14 POLAROGRAPHIC DETERMINATION OF NICOTINE, IN THE FORM OF N-OXIDE, IN SPRA. [Link]

Sources

- 1. Nicotine - Wikipedia [en.wikipedia.org]

- 2. Nicotine: From Discovery to Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine: Origins & History | Smoking Out The Truth | LGC Standards [lgcstandards.com]

- 4. ClinPGx [clinpgx.org]

- 5. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Pharmacokinetics and metabolism of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]

- 14. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdc.gov [cdc.gov]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Nicotine N-Oxide Stability, Degradation Kinetics, and Analytical Validation

Content Type: Technical Whitepaper

Author: Senior Application Scientist

Date: October 26, 2023

Executive Summary: The "Silent" Instability

Nicotine

For drug development professionals and analytical chemists, NNO presents a "Schrödinger’s Cat" scenario: improper thermal handling or gas chromatography (GC) analysis forces the molecule to revert to its parent compound (nicotine) or rearrange into isoxazine derivatives, rendering data invalid. This guide dissects the stereochemical stability, thermal degradation pathways (specifically the Meisenheimer-type rearrangement), and the metabolic redox cycling that acts as a physiological "nicotine reservoir."

Stereochemical Architecture & Chemical Identity

Nicotine possesses a chiral center at the

-

Chemical Name:

-1-methyl-2-(3-pyridyl)pyrrolidine -

Physiological Dominance:

-

Humans: Flavin-containing monooxygenase 3 (FMO3) exhibits strict stereoselectivity, producing almost exclusively the trans-isomer (

). -

Animals (Rat/Mouse): Produce a mixture of cis and trans isomers, confounding cross-species pharmacokinetic extrapolation.

-

Table 1: Physicochemical Properties of Nicotine N-Oxide

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | Susceptible to deoxygenation. | |

| pKa | ~4.8 (Pyridine N) | Less basic than nicotine; protonation stabilizes the N-O bond. |

| Melting Point | 168–170°C (Decomposes) | Critical: Decomposes before boiling; unsuitable for standard GC. |

| Solubility | High (Polar solvents) | Hygroscopic nature accelerates hydrolytic degradation. |

| UV Max | ~260 nm | Similar to nicotine; requires MS for specific detection. |

Thermal Degradation: The Rearrangement Trap

The most common error in NNO analysis is the assumption of thermal stability. Upon heating (e.g., GC injection ports >150°C), NNO does not merely volatilize; it undergoes catastrophic structural rearrangement.

Mechanism A: Thermal Deoxygenation

At temperatures exceeding 100°C, the N-O bond homolytically cleaves or transfers oxygen, reverting NNO back to Nicotine . This leads to:

-

False positives for high nicotine levels.

-

False negatives for NNO.

Mechanism B: Meisenheimer-Type Ring Expansion

A more complex pathway involves a [1,2]-rearrangement (analogous to Meisenheimer rearrangement) where the pyrrolidine ring expands to form a tetrahydro-1,2-oxazine derivative.

-

Product: 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[1][2][3]

-

Significance: This is a stable thermal artifact often misidentified as a metabolic impurity.

Figure 1: Thermal degradation pathways of Nicotine N-Oxide showing the critical divergence between deoxygenation (reversion to nicotine) and ring expansion.

Metabolic Stability: The Redox Cycling Reservoir

In vivo, NNO acts as a metabolic reservoir. Unlike cotinine (which is a terminal metabolite), NNO can be reduced back to nicotine. This "recycling" extends the apparent half-life of nicotine, particularly in oral administration where the gut microbiome plays a significant reductive role.

-

Oxidation (Forward): Hepatic FMO3 converts Nicotine

NNO (Trans). -

Reduction (Reverse): Cytosolic aldehyde oxidase, mitochondrial reductases, and intestinal bacteria convert NNO

Nicotine.

Figure 2: The Nicotine-NNO Redox Cycle. Note the reversible nature of NNO formation compared to the irreversible formation of Cotinine.

Analytical Validation: The LC-MS/MS Imperative

Due to the thermal instability described in Section 3, Gas Chromatography (GC) is strictly contraindicated for NNO quantification unless extensive derivatization is performed. Liquid Chromatography (LC) is the only self-validating system for this analyte.

Table 2: Analytical Method Comparison

| Feature | GC-MS | LC-MS/MS (HILIC/RP) | Verdict |

| Inlet Temp | 200–250°C | Ambient / <50°C | LC Wins |

| Artifacts | High (Nicotine, Oxazine) | None | LC Wins |

| Sensitivity | Moderate | High (pg/mL) | LC Wins |

| Selectivity | Poor (Isomers merge) | High (Chiral columns separate isomers) | LC Wins |

Recommended Workflow

-

Extraction: Protein precipitation (cold acetonitrile) or Solid Phase Extraction (SPE) using mixed-mode cation exchange. Avoid evaporation at high heat.

-

Separation: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over Reverse Phase (C18) due to NNO's high polarity.

-

Detection: MRM (Multiple Reaction Monitoring) transition

179

Figure 3: Decision tree for analytical Methodology. The "Cold Extraction" and avoidance of GC are critical control points.

Experimental Protocols

Protocol A: Synthesis of Nicotine N-Oxide (for Reference Standards)

Rationale: Commercial standards degrade. In-house synthesis ensures fresh diastereomeric mixtures for method development.

-

Reagents: (S)-(-)-Nicotine,

-Chloroperoxybenzoic acid ( -

Procedure:

-

Dissolve 10 mmol nicotine in 50 mL DCM at 0°C.

-

Add 1.1 eq

-CPBA dropwise over 30 mins. -

Stir at 0°C for 2 hours (kinetic control favors trans).

-

Quench: Wash with 10%

to remove benzoic acid. -

Purification: Alumina column chromatography (Neutral). Note: Silica is too acidic and may cause degradation.

-

-

Validation: NMR (

) to confirm the N-methyl shift (

Protocol B: Stability Stress Testing (Arrhenius Approach)

Rationale: To determine shelf-life and storage conditions.

-

Preparation: Spike NNO (1

M) into phosphate buffer (pH 7.4). -

Incubation: Aliquot into sealed amber vials. Incubate at 4°C, 25°C, 37°C, and 60°C.

-

Sampling: At T=0, 1h, 6h, 24h, 48h.

-

Analysis: LC-MS/MS. Monitor disappearance of NNO and appearance of Nicotine (reduction) or Oxazine (rearrangement).

-

Calculation: Plot

vs-

Expectation: Rapid degradation at 60°C (

hours). Stable at 4°C for weeks.

-

References

-

Benowitz, N. L., et al. (1994).[4] "Nicotine metabolic profile in man: comparison of cigarette smoking and transdermal nicotine." Journal of Pharmacology and Experimental Therapeutics. Link

-

Cashman, J. R., et al. (1992).[4] "Stereoselective N-oxygenation of nicotine by human hepatic flavin-containing monooxygenase." Chemical Research in Toxicology. Link

-

Park, S. B., et al. (1993).[4] "Stereoselective metabolism of nicotine N-oxide species in the rabbit." Drug Metabolism and Disposition. Link

-

Beckett, A. H., et al. (1971). "The analysis of nicotine-1'-N-oxide in urine, in the presence of nicotine and cotinine, and its application to the study of in vivo nicotine metabolism in man." Journal of Pharmacy and Pharmacology. Link

-

Hukkanen, J., et al. (2005). "Metabolism and Disposition Kinetics of Nicotine."[4][5] Pharmacological Reviews. Link

-

U.S. FDA. (2019). "Harmful and Potentially Harmful Constituents in Tobacco Products and Tobacco Smoke: Established List." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Nicotine N-oxide in Human Urine by LC-MS/MS

Introduction: The Significance of Nicotine N-oxide as a Biomarker

Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, leading to a variety of excretory products.[1][2] While cotinine is the most widely recognized biomarker for assessing nicotine exposure due to its longer half-life, the comprehensive analysis of a panel of metabolites provides a more nuanced understanding of nicotine disposition and tobacco use behavior.[3][4] Among these metabolites is nicotine N-oxide, a product of the N-oxidation of the pyridine nitrogen of nicotine.[5] Although a minor metabolite, its quantification in urine offers a valuable piece of the puzzle in tobacco exposure assessment and can be indicative of specific metabolic pathways.[5][6] An average smoker consuming 10 cigarettes a day excretes approximately 0.56 mg of nicotine N-oxide in their urine within 24 hours, making it a viable target for monitoring nicotine intake.[6]

This application note provides a detailed, field-proven protocol for the sensitive and selective quantification of nicotine N-oxide in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed for researchers, scientists, and drug development professionals seeking a robust and reliable bioanalytical method.

Principle of the Method: A Synergy of Separation and Detection

The quantification of nicotine N-oxide in a complex biological matrix like urine presents analytical challenges, primarily due to the presence of numerous endogenous compounds that can interfere with the analysis.[7] To overcome these challenges, this method employs a synergistic approach of efficient sample preparation, high-resolution chromatographic separation, and highly selective and sensitive detection by tandem mass spectrometry.

-

Sample Preparation: A crucial first step is the isolation of nicotine N-oxide from the urine matrix. This protocol details a liquid-liquid extraction (LLE) procedure, chosen for its effectiveness in removing a significant portion of interfering substances while ensuring high recovery of the analyte. The use of an isotopically labeled internal standard (IS), such as nicotine-d4 N-oxide, is paramount. The IS is added at the beginning of the sample preparation process to compensate for any variability in extraction efficiency and to mitigate the impact of matrix effects, which are a common source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[8][9]

-

Liquid Chromatography (LC): The extracted sample is then subjected to reverse-phase liquid chromatography. A C18 analytical column is employed to separate nicotine N-oxide from other nicotine metabolites and endogenous urine components based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid and an organic solvent (acetonitrile or methanol) ensures sharp peak shapes and optimal resolution. The acidic mobile phase promotes the ionization of the target analyte in the subsequent mass spectrometry step.[8]

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. ESI is the preferred ionization technique for moderately polar and thermolabile compounds like nicotine N-oxide.[10] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (the protonated molecule of nicotine N-oxide, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte of interest, effectively filtering out background noise and ensuring accurate quantification even at low concentrations.

Experimental Workflow: From Urine Sample to Quantitative Result

The entire analytical process can be visualized as a streamlined workflow, ensuring reproducibility and minimizing the potential for error.

Figure 1: A schematic representation of the complete analytical workflow for the quantification of nicotine N-oxide in human urine.

Detailed Protocols

Materials and Reagents

-

Nicotine N-oxide analytical standard

-

Nicotine-d4 N-oxide (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Dichloromethane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium hydroxide

-

Ultrapure water

-

Drug-free human urine for calibration standards and quality controls

Preparation of Standards and Quality Controls

-

Primary Stock Solutions: Prepare individual stock solutions of nicotine N-oxide and nicotine-d4 N-oxide in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of nicotine N-oxide by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the drug-free urine to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of nicotine-d4 N-oxide at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the nicotine N-oxide working standard solutions into aliquots of drug-free human urine to prepare calibration standards at a minimum of six different concentration levels. Similarly, prepare QCs at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of urine sample, calibration standard, or QC in a polypropylene tube, add 50 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 100 µL of ammonium hydroxide to alkalize the sample.

-

Add 5 mL of extraction solvent (e.g., dichloromethane:isopropanol, 90:10 v/v).

-

Cap the tube and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole with ESI source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Nicotine N-oxide: To be optimized (e.g., m/z 179.1 -> 120.1) |

| Nicotine-d4 N-oxide: To be optimized (e.g., m/z 183.1 -> 124.1) | |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation should be performed in accordance with established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][12][13]

Calibration Curve and Linearity

The calibration curve is established by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The correlation coefficient (r²) should be greater than 0.99.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.590 |

| 100 | 1.18 |

| 250 | 2.95 |

| 500 | 5.92 |

Accuracy and Precision

Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) are assessed by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Mean Conc. (ng/mL) (n=18) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 1.05 | 105.0 | 8.5 | 1.08 | 108.0 | 11.2 |

| Low | 3 | 2.91 | 97.0 | 6.2 | 2.97 | 99.0 | 8.9 |

| Medium | 75 | 78.0 | 104.0 | 4.5 | 76.5 | 102.0 | 6.1 |

| High | 400 | 390.4 | 97.6 | 3.8 | 394.0 | 98.5 | 5.3 |

Selectivity and Matrix Effect

Selectivity is demonstrated by analyzing at least six different blank urine samples to ensure no significant interferences are observed at the retention time of nicotine N-oxide and its internal standard. The matrix effect is evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[14][15]

Stability

The stability of nicotine N-oxide in human urine must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -20°C or -80°C.

Data Analysis and Interpretation

After acquiring the data, the peak areas of nicotine N-oxide and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated for all samples, including calibration standards, QCs, and unknown samples. The concentration of nicotine N-oxide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

The measured concentrations can be used to assess recent tobacco or nicotine exposure. It's important to note that the concentration of nicotine N-oxide can vary significantly among individuals due to differences in metabolism, which can be influenced by genetic factors, diet, and other lifestyle variables.[2]

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of nicotine N-oxide in human urine. The detailed protocol, from sample preparation to data analysis, coupled with rigorous method validation, ensures the generation of high-quality, reliable, and reproducible data. This method is a valuable tool for researchers in the fields of toxicology, clinical chemistry, and tobacco product research, enabling a more complete assessment of nicotine exposure and metabolism.

References

- National Center for Biotechnology Information (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies.

- He, X., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Toxics.

- Kemp, J. V., & Vouros, P. (1998). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry.

- Jurek, A. M., & Goniewicz, M. L. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules.

- Pérez-Ortuño, R., et al. (2018). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Toxics.

- Restek Corporation (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.

- ARUP Laboratories (2025). Nicotine Exposure and Metabolites.

- Florek, E., et al. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules.

- Schiwy, A., & Wiesen, K. (2021). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology.

- Benowitz, N. L., & Hukkanen, J. (2009). Biomarkers of exposure to new and emerging tobacco delivery products. Nicotine & Tobacco Research.

- PharmGKB.

- U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- Li, W., et al. (2018).

- Hukkanen, J., et al. (2005). Biochemistry of nicotine metabolism and its relevance to lung cancer. Molecular Interventions.

- Schiwy, A., & Wiesen, K. (2021). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PubMed.

- U.S. Food and Drug Administration (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry.

- Benowitz, N. L., & Hukkanen, J. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology.

- U.S. Food and Drug Administration (2018).

- Huntscha, S., et al. (2013). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]

- 4. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fda.gov [fda.gov]

- 12. labs.iqvia.com [labs.iqvia.com]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Nicotine N'-Oxide in Smoking Cessation Studies

For: Researchers, scientists, and drug development professionals

Introduction: A Novel Avenue in Nicotine Metabolism for Smoking Cessation Research

Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism, predominantly via the cytochrome P450 enzyme CYP2A6, leading to the formation of cotinine.[1] However, a secondary metabolic pathway, mediated by flavin-containing monooxygenase 3 (FMO3), results in the formation of nicotine N'-oxide (NNO).[1] This metabolite, accounting for approximately 4-7% of absorbed nicotine in smokers, presents an intriguing, yet underexplored, target for smoking cessation research.[1] While the direct application of NNO as a therapeutic agent is not established, its unique pharmacological profile warrants investigation.

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for studying the potential of nicotine N'-oxide in the context of smoking cessation. We will delve into its synthesis, its complex metabolic relationship with nicotine, and propose preclinical study designs to elucidate its effects on nicotine dependence and withdrawal.

The Scientific Rationale: A Prodrug Hypothesis

The primary hypothesis underpinning the investigation of NNO in smoking cessation revolves around its potential to act as a prodrug for nicotine. Research has shown that NNO can be reduced back to nicotine in the gastrointestinal tract, suggesting a mechanism for sustained, low-level nicotine delivery.[1] This "nicotine recycling" could theoretically alleviate withdrawal symptoms and reduce the reinforcing effects of smoked nicotine.

Furthermore, genetic variations in the FMO3 gene have been linked to differences in nicotine dependence, suggesting that the N-oxidation pathway plays a role in smoking behaviors.[2][3] Individuals with certain FMO3 variants that increase NNO production may exhibit altered smoking patterns, providing a human-genetic basis for investigating this pathway.[3]

It is crucial to note, however, that the psychoactive effects of NNO itself are considered to be weaker than nicotine.[4] One preclinical study in mice reported that exogenous administration of nicotine N'-oxide did not alter nicotine withdrawal phenotypes, highlighting the necessity for further rigorous investigation.[5]

Metabolic Pathway of Nicotine with a Focus on N'-Oxide Formation